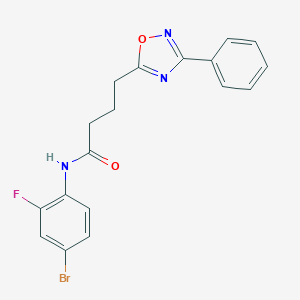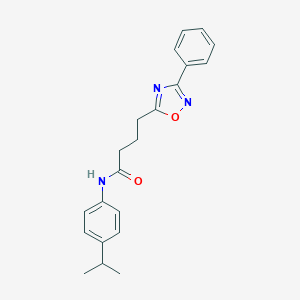![molecular formula C17H21NO3S B277265 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine, also known as NS8880, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and neuroscience. In
作用機序
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine acts as a selective blocker of the voltage-gated potassium channel Kv7.2/7.3, which is involved in the regulation of neuronal excitability. By blocking this channel, 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine can modulate the firing properties of neurons and reduce their excitability. This mechanism of action has been shown to be responsible for the neuroprotective effects of 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine, as well as its ability to reduce pain and inflammation.
Biochemical and Physiological Effects:
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine has been found to have various biochemical and physiological effects, including reducing the excitability of neurons, reducing pain and inflammation, and protecting against neurodegeneration. In addition, 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine has been shown to have anti-convulsant effects, making it a potential therapeutic agent for epilepsy.
実験室実験の利点と制限
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine has several advantages for use in lab experiments, including its potency and selectivity for the Kv7.2/7.3 channel, its ability to reduce neuronal excitability, and its neuroprotective effects. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several future directions for research on 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine, including:
1. Further investigation of its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Exploration of its effects on other ion channels and neuronal signaling pathways.
3. Development of new analogs and derivatives of 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine with improved potency and selectivity.
4. Investigation of its potential as a therapeutic agent for epilepsy.
5. Development of new administration methods and dosing regimens to improve its safety and efficacy.
Conclusion:
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine is a valuable tool for scientific research, with potential applications in pharmacology and neuroscience. Its potent and selective effects on the Kv7.2/7.3 channel make it a valuable tool for studying neuronal excitability and neurodegeneration. While there are limitations to its use, further research on 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine could lead to the development of new therapeutic agents for a variety of neurological disorders.
合成法
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine can be synthesized using a multi-step process that involves the reaction of 2-naphthylsulfonyl chloride with 1-methylpiperazine to form 1-methyl-2-(2-naphthylsulfonyl)piperazine. This intermediate is then reacted with ethylene oxide to produce 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine. The purity and yield of the final product can be optimized by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine has been studied for its potential applications in various scientific research areas, including pharmacology and neuroscience. This compound has been found to have potent and selective effects on certain ion channels, making it a valuable tool for studying the function of these channels in vitro and in vivo. 4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine |
|---|---|
分子式 |
C17H21NO3S |
分子量 |
319.4 g/mol |
IUPAC名 |
4-(1-naphthalen-2-ylsulfonylpropan-2-yl)morpholine |
InChI |
InChI=1S/C17H21NO3S/c1-14(18-8-10-21-11-9-18)13-22(19,20)17-7-6-15-4-2-3-5-16(15)12-17/h2-7,12,14H,8-11,13H2,1H3 |
InChIキー |
DYFSYWOGUXITJO-UHFFFAOYSA-N |
SMILES |
CC(CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)N3CCOCC3 |
正規SMILES |
CC(CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277182.png)


![Methyl 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoate](/img/structure/B277189.png)


![N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B277197.png)
![1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B277198.png)
![N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277201.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277205.png)

![N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277208.png)
![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277209.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277210.png)